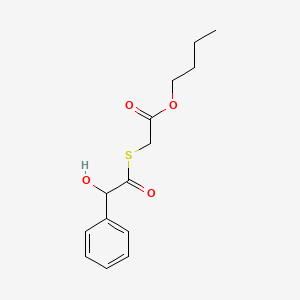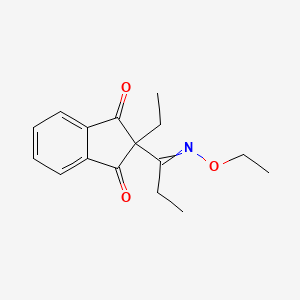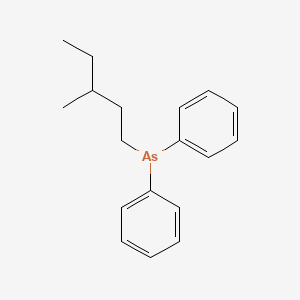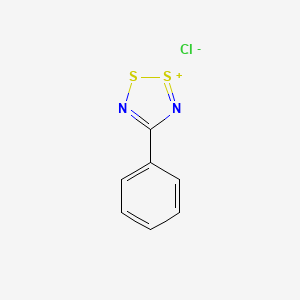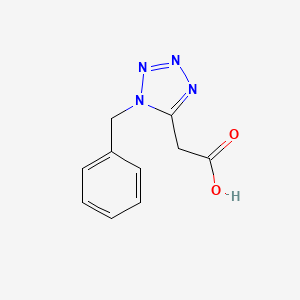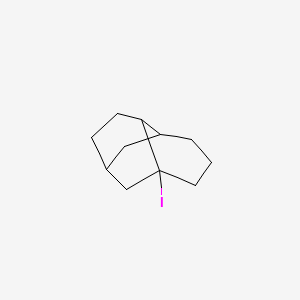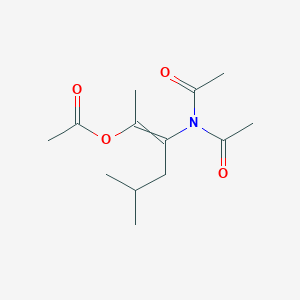
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate is an organic compound characterized by its unique structure, which includes an acetate group, a diacetylamino group, and a methylhexenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate typically involves the reaction of 3-amino-5-methylhex-2-en-2-ol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-amino-5-methylhex-2-en-2-ol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Diacetylamino)-5-methylhex-2-en-2-yl propionate
- 3-(Diacetylamino)-5-methylhex-2-en-2-yl butyrate
- 3-(Diacetylamino)-5-methylhex-2-en-2-yl valerate
Uniqueness
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetate group, in particular, influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63199-88-2 |
|---|---|
Formule moléculaire |
C13H21NO4 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
[3-(diacetylamino)-5-methylhex-2-en-2-yl] acetate |
InChI |
InChI=1S/C13H21NO4/c1-8(2)7-13(9(3)18-12(6)17)14(10(4)15)11(5)16/h8H,7H2,1-6H3 |
Clé InChI |
ANAFNFZOWCXSOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=C(C)OC(=O)C)N(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



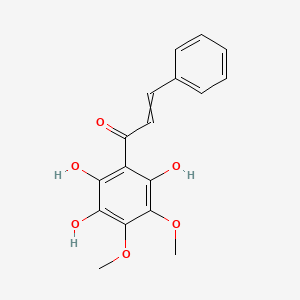

![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
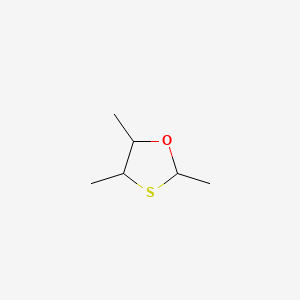
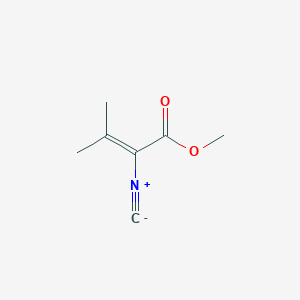
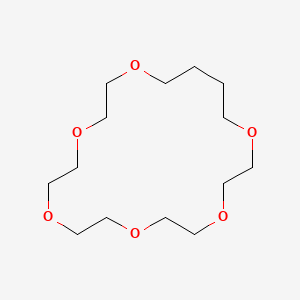
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
